molecular formula C25H31N3OS B4322239 2-({2-[4-(1-adamantyl)piperazin-1-yl]-2-oxoethyl}thio)quinoline

2-({2-[4-(1-adamantyl)piperazin-1-yl]-2-oxoethyl}thio)quinoline

Cat. No.: B4322239
M. Wt: 421.6 g/mol
InChI Key: MRQQVVPHEAWHFJ-UHFFFAOYSA-N
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Description

2-({2-[4-(1-adamantyl)piperazin-1-yl]-2-oxoethyl}thio)quinoline is a complex organic compound that features a quinoline core structure with a piperazine ring substituted with an adamantyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[4-(1-adamantyl)piperazin-1-yl]-2-oxoethyl}thio)quinoline typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the aza-Michael addition between diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-({2-[4-(1-adamantyl)piperazin-1-yl]-2-oxoethyl}thio)quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction could produce more saturated analogs.

Scientific Research Applications

2-({2-[4-(1-adamantyl)piperazin-1-yl]-2-oxoethyl}thio)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({2-[4-(1-adamantyl)piperazin-1-yl]-2-oxoethyl}thio)quinoline involves its interaction with molecular targets such as enzymes or receptors. The adamantyl group provides steric bulk, which can enhance binding affinity and specificity. The piperazine ring can interact with various biological targets, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({2-[4-(1-adamantyl)piperazin-1-yl]-2-oxoethyl}thio)quinoline is unique due to the presence of the adamantyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

IUPAC Name

1-[4-(1-adamantyl)piperazin-1-yl]-2-quinolin-2-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3OS/c29-24(17-30-23-6-5-21-3-1-2-4-22(21)26-23)27-7-9-28(10-8-27)25-14-18-11-19(15-25)13-20(12-18)16-25/h1-6,18-20H,7-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQQVVPHEAWHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CSC2=NC3=CC=CC=C3C=C2)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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